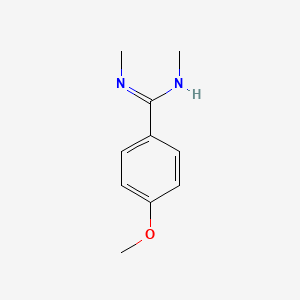
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA is a synthetic organic compound that features a hexafluoropropyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields such as medicinal chemistry, materials science, and agrochemicals due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Hexafluoropropyl Group: This step may involve the use of hexafluoropropyl iodide or a similar reagent under specific conditions.
Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could potentially modify the triazole ring or the urea linkage.
Substitution: The hexafluoropropyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could lead to a triazole amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic systems.
Materials Science: The unique properties of the hexafluoropropyl group can be exploited in the design of novel materials.
Biology and Medicine
Drug Design: The triazole ring is a common motif in pharmaceuticals due to its stability and ability to form hydrogen bonds.
Biological Probes: The compound could be used as a probe to study biological systems.
Industry
Agrochemicals: Compounds with similar structures are often used as herbicides or fungicides.
Polymers: The compound could be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Wirkmechanismus
The mechanism of action of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hexafluoropropyl group could enhance binding affinity through hydrophobic interactions, while the triazole ring could participate in hydrogen bonding or π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)-3-(trifluoromethyl)urea: Similar structure but with a trifluoromethyl group instead of a hexafluoropropyl group.
3-(1,1,1-Trifluoropropan-2-yl)-1-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a trifluoropropyl group.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA imparts unique chemical properties such as increased hydrophobicity and stability, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C6H5F6N5O |
|---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C6H5F6N5O/c7-5(8,9)2(6(10,11)12)15-4(18)16-3-13-1-14-17-3/h1-2H,(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
ROWPUAQZFHGBQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
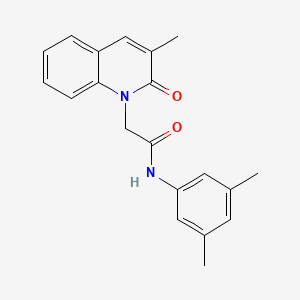
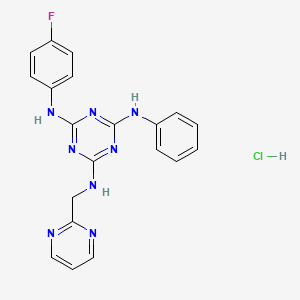
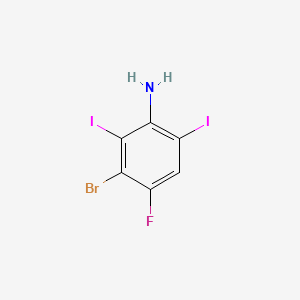

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
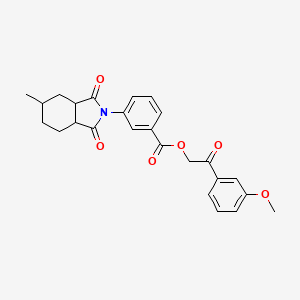
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
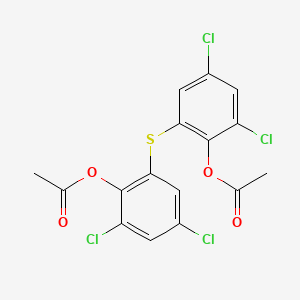
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
